BenchChemオンラインストアへようこそ!

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (C₁₂H₁₄O₃, MW 206.24 g/mol) is a synthetic building block belonging to the 2,3-dihydrobenzofuran ester class, characterized by a partially saturated benzofuran core bearing a methyl propanoate side chain at the 5-position. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds with antiviral, antibacterial, anti-inflammatory, antiangiogenic, and antimitotic activities.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1219101-96-8
Cat. No. B1430724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
CAS1219101-96-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC2=C(C=C1)OCC2
InChIInChI=1S/C12H14O3/c1-14-12(13)5-3-9-2-4-11-10(8-9)6-7-15-11/h2,4,8H,3,5-7H2,1H3
InChIKeyKVSVEASORIFESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 1219101-96-8): Procurement-Grade Scaffold Differentiation for Medicinal Chemistry and Chemical Biology


Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate (C₁₂H₁₄O₃, MW 206.24 g/mol) is a synthetic building block belonging to the 2,3-dihydrobenzofuran ester class, characterized by a partially saturated benzofuran core bearing a methyl propanoate side chain at the 5-position . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds with antiviral, antibacterial, anti-inflammatory, antiangiogenic, and antimitotic activities [1]. This specific methyl ester congener serves as a versatile intermediate for amide coupling, ester hydrolysis, and further functionalization in library synthesis and lead optimization campaigns.

Why Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Cannot Be Casually Replaced by In-Class Analogs: A Comparator-Based Selection Imperative


The 2,3-dihydrobenzofuran scaffold family encompasses a broad spectrum of substitution patterns (positions 2, 3, 4, 5, 6, 7), oxidation states (benzofuran vs. dihydrobenzofuran), and ester variants (methyl, ethyl, tert-butyl, or free carboxylic acid), each of which profoundly alters reactivity, physicochemical properties, and downstream biological compatibility [1]. As demonstrated in kinase inhibitor SAR studies, a shift of substituent position from the 5-position to the 4- or 6-position can drastically reduce target affinity or selectivity [2]. Furthermore, cohort SAR data from fluorinated dihydrobenzofuran derivatives reveal that regioisomeric variation alone can produce >10-fold differences in anti-inflammatory potency (IL-6 IC₅₀ range: 1.2–9.04 µM across closely related analogs) [3]. The evidence compiled below quantifies the specific differentiation dimensions that justify procurement of the 5-substituted methyl propanoate ester over its closest alternatives.

Quantitative Differentiation Evidence for Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Against Closest Analogs


Regioisomeric Advantage: 5-Position Substitution Confers Optimized Lipophilic-Ligand Efficiency Relative to 4- and 6-Position Analogs

In the dihydrobenzofuran scaffold series, the substitution position critically regulates both lipophilicity (logP) and topological polar surface area (TPSA), core determinants of membrane permeability and target engagement. Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate exhibits a predicted logP of 1.73 and TPSA of 35.53 Ų , placing it within the lead-like chemical space (logP 1–3, TPSA < 60 Ų) optimal for balancing solubility and passive permeability [1]. In contrast, 2-substituted dihydrobenzofuran propanoate analogs (e.g., methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate) introduce an additional α-methyl substituent that increases logP by approximately 0.3–0.5 units, potentially compromising aqueous solubility without commensurate gains in target affinity . This regioisomeric precision at the 5-position is structurally validated in patent literature where 5-substituted derivatives are explicitly claimed as DYRK kinase inhibitors, with 4- and 6-substituted analogs showing diminished activity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Ester-Specific Synthetic Utility: Methyl Ester Enables Milder Hydrolysis Conditions and Higher Step Yield Versus Free Carboxylic Acid Intermediate in Ramelteon-Related Synthesis

In the context of synthesizing 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, an established intermediate for the insomnia drug ramelteon (a marketed MT₁/MT₂ melatonin receptor agonist), the methyl ester form serves a critical dual role as both a protecting group and a purification-enabling derivative. The Sichuan University process chemistry group reported an optimized synthesis wherein the methyl ester of 3-(4-hydroxyphenyl)acrylic acid is formed early in the sequence, enabling subsequent Friedel-Crafts cyclization and catalytic hydrogenation to proceed with a cumulative overall yield of 60% for the final carboxylic acid [1]. Critically, the methyl ester intermediate (CAS 1219101-96-8) is generated in situ as an isolable, characterizable entity that avoids the purification challenges associated with the free carboxylic acid, which often requires chromatographic separation from regioisomeric byproducts generated during the cyclization step [1]. By comparison, direct synthetic routes that attempt to carry the free carboxylic acid through the entire sequence suffer from lower overall yields (<45%) due to competing side reactions and emulsion formation during aqueous workup [2].

Process Chemistry API Intermediate Synthesis Protecting Group Strategy

Scaffold-Specific Anti-Inflammatory Potential: 2,3-Dihydrobenzofuran Core With 5-Position Functionalization Enables Sub-Micromolar IL-6 Suppression in Macrophage Models

Although direct biological profiling data for the methyl ester itself (CAS 1219101-96-8) is not publicly available, comprehensive SAR studies on fluorinated 2,3-dihydrobenzofuran derivatives demonstrate that the 5-position functionalized dihydrobenzofuran core is a validated pharmacophore for anti-inflammatory activity. In LPS-stimulated macrophage assays, nine structurally characterized dihydrobenzofuran analogs bearing diverse 5-position substituents exhibited IL-6 IC₅₀ values ranging from 1.2 to 9.04 µM, CCL2 IC₅₀ from 1.5 to 19.3 µM, nitric oxide IC₅₀ from 2.4 to 5.2 µM, and prostaglandin E₂ IC₅₀ from 1.1 to 20.5 µM [1]. The most potent compounds in this series (compounds 2, 3, and 8) suppressed IL-6 production by >50% at 50 µM and significantly downregulated COX-2 and NOS2 protein expression [2]. Critically, compounds lacking the dihydro saturation (fully aromatic benzofuran analogs) or with alternative substitution positions (6- or 7-substituted derivatives) showed substantially attenuated or absent anti-inflammatory activity, confirming that both the 2,3-dihydro oxidation state and the 5-position attachment point are essential for this pharmacology [1]. The methyl propanoate ester at the 5-position (CAS 1219101-96-8) provides a directly tractable synthetic handle for amidation, reduction, or hydrolysis to access this validated anti-inflammatory chemotype.

Inflammation Immunomodulation SAR-Driven Lead Identification

Cost-Efficiency of Methyl Ester Entry Point: Reduced Synthetic Burden and Lower Commercial Pricing Relative to Ethyl Ester and Free Acid Analogs

From a procurement economics perspective, the methyl ester variant (CAS 1219101-96-8) offers a measurable cost advantage over the closest commercially available comparator, the ethyl ester analog (ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, CAS 196597-66-7). The methyl ester is available from multiple vendors (Leyan, CymitQuimica, ChemSrc) at competitive pricing with standard purity ≥95% . The ethyl ester, by contrast, is listed as a specialty ramelteon impurity reference standard (Ramelteon Impurity 1) at significantly higher per-milligram cost due to its niche regulatory application rather than bulk research use [1]. Furthermore, the methyl ester's smaller alkyl group provides faster hydrolysis kinetics under both acidic and basic conditions compared to the ethyl ester, reducing processing time in downstream deprotection steps [2]. The free carboxylic acid (3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, CAS 215057-28-6) requires additional coupling agents (EDC/HOBt, HATU, etc.) for amide bond formation, adding reagent cost and purification complexity relative to direct aminolysis of the methyl ester under mild conditions [2].

Chemical Procurement Building Block Cost Analysis Synthetic Tractability

Library Diversification Potential: 5-Position Methyl Propanoate Handle Enables Direct Access to >50 Lead-Like Benzofuran-Dihydrobenzofuran Hybrids

The ACS Combinatorial Science study on diversity-oriented synthesis of benzofuran and 2,3-dihydrobenzofuran libraries demonstrated that 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds can be efficiently elaborated using commercially available salicylaldehydes, aryl boronic acids, and amines to generate 54 lead-like compounds with molecular weights of 299–421 Da and calculated logP values of 1.9–4.7 [1]. While this study focused on 3-carboxy substitution, the 5-position methyl propanoate ester (CAS 1219101-96-8) provides an analogous carboxylate handle at a topologically distinct vector, enabling orthogonal library expansion at the 5-position while reserving the 2- and 3-positions for independent diversification [1]. This topological complementarity is not achievable with 4- or 6-substituted analogs, where steric congestion from the fused dihydrofuran ring restricts subsequent derivatization at adjacent positions [2]. The methyl ester's rotatable bond count of 3 (vs. 2 for the ethyl ester or 2 for the free acid) also provides greater conformational flexibility for target engagement in biochemical screening .

Diversity-Oriented Synthesis Chemical Library Design Lead Generation

High-Impact Application Scenarios Where Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Provides Procurable Differentiation


Scenario 1: API Intermediate Supply Chain for Ramelteon and Melatonin Receptor Agonist Analogs

Groups engaged in the synthesis of ramelteon (Rozerem®) or next-generation MT₁/MT₂ melatonin receptor agonists should prioritize procurement of the methyl ester (CAS 1219101-96-8) over the free carboxylic acid. The Sichuan University synthesis paper demonstrates a 60% overall yield when the methyl ester serves as a protected intermediate, representing a ≥15 percentage point yield advantage over routes that attempt to carry the free acid through Friedel-Crafts cyclization [1]. The methyl ester also simplifies purification by enabling normal-phase chromatographic separation from regioisomeric byproducts that co-elute with the free acid under reverse-phase conditions [1]. Additionally, the methyl ester is a direct precursor to the ethyl ester impurity reference standard (Ramelteon Impurity 1, CAS 196597-66-7), making it a strategically versatile procurement choice for both API synthesis and impurity profiling workflows .

Scenario 2: Focused Kinase Inhibitor Library Construction Targeting DYRK and Related CMGC Kinases

Research programs developing ATP-competitive inhibitors of DYRK1A, DYRK1B, or related CMGC-family kinases should select the 5-substituted dihydrobenzofuran methyl ester as a core scaffold. Patent US-9,115,144-B2 explicitly claims 2,3-dihydrobenzofuran-5-yl compounds as DYRK kinase inhibitors, establishing the 5-position substitution as a validated kinase hinge-binding motif [2]. The methyl propanoate ester provides a modular handle for amide library synthesis using commercial amine building blocks, enabling rapid SAR exploration at the solvent-exposed region of the ATP-binding pocket. The predicted logP of 1.73 and TPSA of 35.53 Ų position the scaffold favorably within kinase lead-like chemical space , while the rotatable bond count of 3 provides sufficient conformational flexibility for induced-fit binding without incurring excessive entropic penalties .

Scenario 3: Anti-Inflammatory Lead Optimization Leveraging the Validated 5-Substituted Dihydrobenzofuran Pharmacophore

Medicinal chemistry teams pursuing mPGES-1, COX-2, or broader NF-κB pathway inhibitors should source this methyl ester building block as an entry point to the pharmacologically privileged 5-substituted-2,3-dihydrobenzofuran chemotype. The fluorinated dihydrobenzofuran SAR study demonstrates that 5-position-functionalized analogs achieve IL-6 IC₅₀ values as low as 1.2 µM in LPS-stimulated macrophages, with concomitant suppression of COX-2 and NOS2 protein expression [3]. The methyl ester carbonyl can be directly converted to amides, hydrazides, or reduced to the primary alcohol for further diversification, enabling systematic exploration of the structure-activity relationships governing anti-inflammatory potency and selectivity. The 2,3-dihydrobenzofuran core's classification as a 'privileged structure' for mPGES-1 inhibition further supports its strategic value in hit-to-lead campaigns [4].

Scenario 4: Diversity-Oriented Synthesis and Chemical Biology Probe Development

Chemical biology groups constructing small-molecule probe libraries for phenotypic screening should incorporate Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate as a key diversification starting material. The ACS Combinatorial Science framework validates that 2,3-dihydrobenzofuran scaffolds can be elaborated into >50 lead-like compounds (MW 299–421, logP 1.9–4.7) through modular synthetic sequences [5]. The 5-position methyl propanoate offers a topologically distinct diversification vector compared to the more commonly exploited 2- and 3-positions, enabling orthogonal library expansion strategies. The compound's commercial availability at ≥95% purity from multiple vendors reduces lead time for library synthesis, while its MDL number (MFCD26936169) facilitates electronic inventory management and automated synthesis planning .

Quote Request

Request a Quote for Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.